4-hydrazinyl-2,6-dimethylpyridine
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Overview
Description
4-hydrazinyl-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol It is a derivative of pyridine, characterized by the presence of hydrazine and methyl groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux . The general reaction scheme can be represented as follows:
2,6-dimethylpyridine+hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-hydrazinyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-2,6-dimethylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A precursor in the synthesis of 4-hydrazinyl-2,6-dimethylpyridine.
4-Hydrazinylpyridine: Similar in structure but lacks the methyl groups at positions 2 and 6.
2-Hydrazinyl-4,6-dimethylpyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the presence of both hydrazine and methyl groups on the pyridine ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
(2,6-dimethylpyridin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(10-8)4-6(2)9-5/h3-4H,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPPTZEAGTBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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